4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a pyrrolidinone structure, along with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidinone Ring: This can be done through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.
Reduction: Reduction reactions might target the benzoxazole ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their potential as therapeutic agents. They might exhibit activity against various diseases, including cancer, infections, or neurological disorders.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzoxazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the fluorine atom, which might affect its chemical reactivity and biological activity.
4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.
4-(1,3-Benzoxazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Chlorine instead of fluorine, which could influence its interactions and stability.
Uniqueness
The presence of the fluorine atom in 4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one can significantly influence its chemical and biological properties. Fluorine is known to affect the lipophilicity, metabolic stability, and binding affinity of compounds, making this compound potentially unique in its class.
Properties
Molecular Formula |
C17H13FN2O2 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H13FN2O2/c18-12-4-3-5-13(9-12)20-10-11(8-16(20)21)17-19-14-6-1-2-7-15(14)22-17/h1-7,9,11H,8,10H2 |
InChI Key |
XYOIIUVZXITMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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